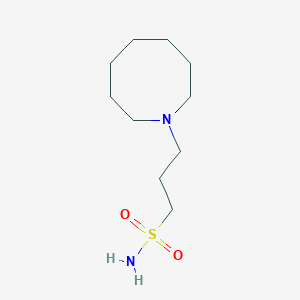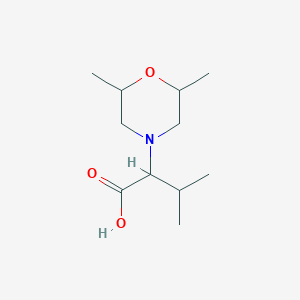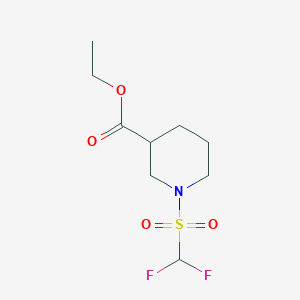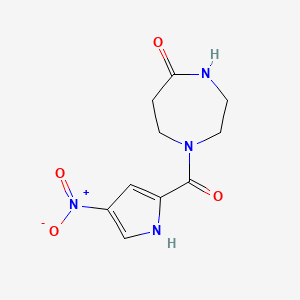
1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one is a synthetic organic compound characterized by its unique structure, which includes a nitro-substituted pyrrole ring and a diazepanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one typically involves the following steps:
Formation of 4-nitro-1H-pyrrole-2-carbonyl chloride: This intermediate is synthesized by reacting 4-nitro-1H-pyrrole-2-carboxylic acid with thionyl chloride under reflux conditions.
Coupling with 1,4-diazepan-5-one: The 4-nitro-1H-pyrrole-2-carbonyl chloride is then reacted with 1,4-diazepan-5-one in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, alcohols, bases like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(4-amino-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
科学的研究の応用
1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds
1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one: Characterized by its unique combination of a nitro-substituted pyrrole ring and a diazepanone moiety.
4-nitro-1H-pyrrole-2-carbonyl chloride: A key intermediate in the synthesis of the target compound.
1-methyl-4-nitro-1H-pyrrole-2-carbonyl chloride: Another related compound with a similar structure but different substituents.
Uniqueness
This compound stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its combination of a nitro group and a diazepanone ring makes it a versatile compound for various applications in scientific research.
特性
分子式 |
C10H12N4O4 |
|---|---|
分子量 |
252.23 g/mol |
IUPAC名 |
1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one |
InChI |
InChI=1S/C10H12N4O4/c15-9-1-3-13(4-2-11-9)10(16)8-5-7(6-12-8)14(17)18/h5-6,12H,1-4H2,(H,11,15) |
InChIキー |
WWINVUWXQSRLTP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCNC1=O)C(=O)C2=CC(=CN2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



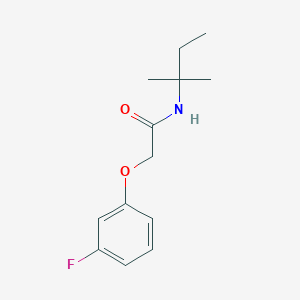
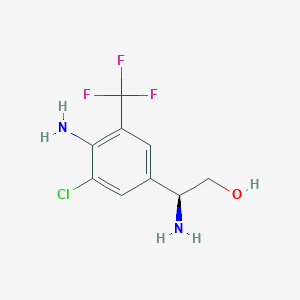
![(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14903129.png)

![8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14903145.png)
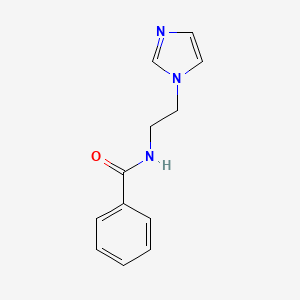
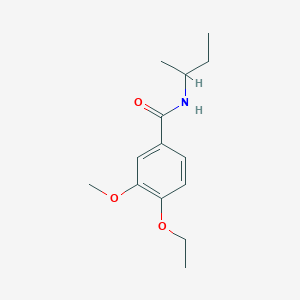
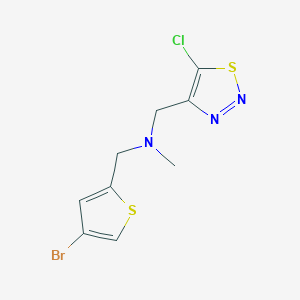
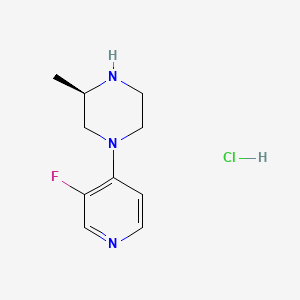
![[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14903189.png)
